8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
Overview
Description
The compound “8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One” is a molecule that has been studied in the context of its complex with Cyclin-dependent Kinase 8 (CDK8) and Cyclin-c (CCNC) in Homo sapiens . The molecule is also known by its systematic name .
Molecular Structure Analysis
The molecular structure of this compound has been studied using x-ray diffraction methods . It has been found in complex with CDK8 and CCNC, which are proteins involved in various cellular processes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.163 . Its isomeric SMILES representation isc1c(cc(c(c1c2cc(cnc2)O)Cl)Cl)CC@@HO)N
. Further details about its physical and chemical properties are not available in the resources I have accessed.
Scientific Research Applications
Therapeutic Potential and Mechanisms
Anticancer and Antidiabetic Applications : Derivatives of the compound have shown significant promise in anticancer and antidiabetic research. For instance, certain spirothiazolidines analogs demonstrate high anticancer activities against human breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. These compounds also exhibit therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, suggesting potential in antidiabetic treatment (E. M. Flefel et al., 2019).
Antimicrobial Activity : Spiro 4-thiazolinone derivatives synthesized through facile heterocyclization reactions have displayed notable antimicrobial activities. The enhancement of antimicrobial efficacy correlates with the fusion of heterocyclic rings, highlighting the structure-activity relationship crucial for designing potent antimicrobial agents (P. N. Patel & Y. Patel, 2015).
Antiviral Properties : Notably, some derivatives have shown effectiveness against coronaviruses, including SARS-CoV-2, by inhibiting virus replication. This antiviral activity underlines the potential of diazaspiro[4.5]decan-1-one scaffolds in the development of new antiviral therapeutics, offering a promising avenue for addressing viral diseases (Çağla Begüm Apaydın et al., 2019; Çağla Begüm Apaydın et al., 2020).
Anticonvulsant and Neuropharmacological Effects : The modification of diazaspiro[4.5]decan-1-one derivatives to include aromatic substituents has resulted in compounds with significant anticonvulsant activity. These findings suggest that such derivatives can modulate neuronal activity, potentially offering new treatments for epilepsy and other neurological disorders (J. Obniska et al., 2006).
Chitin Synthase Inhibition and Antifungal Activity : Research has also identified certain diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of chitin synthase, a key enzyme in fungal cell wall synthesis. These compounds exhibit both inhibition of chitin synthase and antifungal activity, highlighting their potential as novel antifungal agents (Bing Li et al., 2019).
Future Directions
The compound has been implicated in human disease, particularly in colorectal cancer, where it has been reported as a putative oncogene . It has been studied as a potent, selective, and orally bioavailable inhibitor of CDK8 with equipotent affinity for CDK19 . This suggests potential future directions in the development of treatments for diseases related to these proteins.
properties
IUPAC Name |
8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXPDLMACOGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.